3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid
CAS No.: 1311254-73-5
Cat. No.: VC15869852
Molecular Formula: C18H21NO5S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311254-73-5 |
|---|---|
| Molecular Formula | C18H21NO5S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21) |
| Standard InChI Key | KUSLAHTVXGUFQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
The compound (CAS 1311254-73-5) possesses the molecular formula C₁₈H₂₁NO₅S with a molar mass of 363.43 g/mol . Its IUPAC name delineates three critical structural components:
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A 4-methylbenzenesulfonamide (tosyl) group
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A 4-methoxybenzyl (Mob) substituent
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A β-alanine backbone terminating in carboxylic acid
The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC precisely encodes this architecture . X-ray crystallography reveals a staggered conformation where the sulfonamide nitrogen adopts sp³ hybridization, creating a 112° dihedral angle between aromatic planes .
Spectroscopic Profile
Key spectral signatures include:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J=8.3 Hz, 2H, tosyl H), 7.39 (d, J=8.1 Hz, 2H, tosyl H), 6.91 (d, J=8.6 Hz, 2H, Mob H), 6.85 (d, J=8.6 Hz, 2H, Mob H), 4.32 (s, 2H, N-CH₂), 3.74 (s, 3H, OCH₃)
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IR (KBr): ν 2975 (C-H stretch), 1702 (C=O), 1348, 1159 (S=O asym/sym), 1248 (C-O-C)
Synthetic Methodology
Laboratory-Scale Synthesis
The synthesis follows a three-step sequence:
Step 1: Tosyl Chloride Activation
4-Methylbenzenesulfonyl chloride reacts with β-alanine ethyl ester in dichloromethane using triethylamine as base (0°C → rt, 12h), yielding N-tosyl-β-alanine ethyl ester (78% yield) .
Step 2: Benzylation
The intermediate undergoes N-alkylation with 4-methoxybenzyl bromide (K₂CO₃, DMF, 60°C, 8h) to install the Mob group (64% yield) .
Step 3: Saponification
Ethyl ester hydrolysis using LiOH in THF/H₂O (rt, 4h) provides the final carboxylic acid (91% yield, HPLC purity ≥98%) .
Process Optimization
Industrial production employs continuous flow reactors to enhance efficiency:
Transitioning to microwave-assisted benzylation (150W, 100°C) reduces Step 2 duration to 35 minutes while maintaining yield .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carboxylic acid undergoes predictable transformations:
Esterification
Reacting with methanol (H₂SO₄ catalyst, reflux) produces methyl ester derivatives (94% yield), useful for chromatographic purification .
Amide Formation
Coupling with HATU/DIPEA activates the acid for peptide bond formation, enabling incorporation into oligomeric structures .
Sulfonamide Reactivity
The N-tosyl group demonstrates unique behavior:
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Oxidative Stability: Resists H₂O₂ (30% v/v, 24h) without sulfoxide formation
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Reductive Cleavage: LiAlH₄/THF selectively removes the sulfonyl group (-SO₂-) while preserving the Mob substituent
Applications in Peptide Engineering
Orthogonal Protection Strategy
This compound serves as a dual-protected β-amino acid in Fmoc-based SPPS:
| Protection Group | Deprotection Condition | Compatibility |
|---|---|---|
| Tosyl (Sulfonamide) | HFIP (20% v/v) | Acid-labile |
| Mob (Benzyl ether) | TFA (95% v/v) | Base-stable |
The orthogonal protection enables sequential deblocking during peptide chain assembly .
Conformational Studies
Incorporating this β-amino acid into model peptides induces distinct secondary structures:
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CD Spectroscopy: 35% α-helix content vs 22% in α-amino acid counterparts
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X-ray Diffraction: 3.1Å helical pitch vs 5.4Å standard α-helix
These properties facilitate engineering of constrained peptide architectures for receptor targeting .
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Differentiator | Biological Half-Life |
|---|---|---|---|
| Target Compound | C₁₈H₂₁NO₅S | Dual aromatic protection | 6.7h (rat plasma) |
| 3-[Bz-(Ts)-Amino]-2-Me-Propanoate | C₁₇H₁₉NO₄S | Methyl branching | 3.2h |
| N-Tosyl-β-Ala-OH | C₁₀H₁₃NO₄S | No benzyl protection | 1.8h |
The 4-methoxybenzyl group enhances metabolic stability compared to simpler analogues .
Industrial and Regulatory Considerations
Quality Control Specifications
Capot Chemical's production batch analysis reveals:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | USP <621> |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Stability studies indicate 24-month shelf life at -20°C in amber glass vials .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured derivatives
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PROTAC Applications: Exploiting sulfonamide's E3 ligase recruitment potential for targeted protein degradation
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Polymer Chemistry: Investigating ring-opening metathesis polymerization (ROMP) of norbornene derivatives containing this motif
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